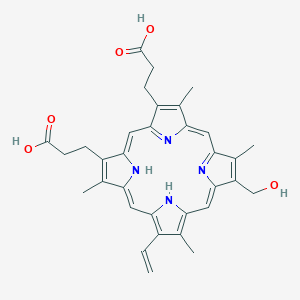

2-Vinyl-4-hydroxymethyldeuteroporphyrin

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Pigments, Biological - Porphyrins - Deuteroporphyrins - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[18-(2-carboxyethyl)-7-ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H34N4O5/c1-6-20-16(2)26-13-31-23(15-38)19(5)25(37-31)11-24-17(3)21(7-9-32(39)40)29(35-24)14-30-22(8-10-33(41)42)18(4)27(36-30)12-28(20)34-26/h6,11-14,34,36,38H,1,7-10,15H2,2-5H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKUWHRCZJQHFNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4C)CO)C(=C3CCC(=O)O)C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H34N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701123010 | |

| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

566.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119431-30-0 | |

| Record name | 2-Vinyl-4-hydroxymethyldeuteroporphyrin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119431300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Ethenyl-12-(hydroxymethyl)-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701123010 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

Audience: Researchers, scientists, and drug development professionals.

Core Requirements: This guide provides a comprehensive overview of a proposed synthetic pathway for 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The document details experimental protocols for key transformations, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow.

Introduction

This compound is a porphyrin derivative with potential applications in photodynamic therapy (PDT) and as a building block in the synthesis of novel therapeutic agents. Its structure, featuring a vinyl group and a hydroxymethyl group on the periphery of the porphyrin macrocycle, allows for a range of chemical modifications and conjugation to targeting moieties. This guide outlines a plausible and chemically sound synthetic route to this molecule, starting from readily available porphyrin precursors. The methodologies described are based on well-established reactions in porphyrin chemistry.

Molecular Profile of this compound:

| Property | Value |

| Molecular Formula | C₃₃H₃₄N₄O₅[1][2] |

| Molecular Weight | 566.65 g/mol [1][2] |

| CAS Number | 141407-08-1[1][2] |

| Alternate Names | 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid[1][2] |

Proposed Synthetic Pathway

The proposed synthesis of this compound initiates from Protoporphyrin IX, a commercially available and biologically relevant porphyrin.[3][4][5] The strategy involves a two-step sequence:

-

Selective Mono-formylation of a Deuteroporphyrin Derivative: This involves the conversion of one of the vinyl groups of Protoporphyrin IX into a formyl group. A plausible approach is the selective protection of one vinyl group, followed by oxidation of the unprotected vinyl group to a formyl group. A more direct, albeit potentially lower-yield, method is the direct partial oxidation of one vinyl group. For the purpose of this guide, we will focus on a more controllable, albeit longer, route starting from Deuteroporphyrin IX, which can be prepared from Protoporphyrin IX.[6] A Vilsmeier-Haack formylation is then employed to introduce a formyl group at a β-position.[1][7]

-

Reduction of the Formyl Group: The introduced formyl group is subsequently reduced to a hydroxymethyl group using a mild and selective reducing agent, such as sodium borohydride.[8][9][10]

The overall transformation is depicted in the workflow diagram below.

Figure 1: Proposed synthetic workflow for this compound Dimethyl Ester.

Experimental Protocols

The following protocols are detailed for the key transformations in the proposed synthetic pathway.

Vilsmeier-Haack Formylation of Copper(II) Deuteroporphyrin IX Dimethyl Ester

This procedure describes the introduction of a formyl group onto the deuteroporphyrin macrocycle.[1] The use of a copper(II) complex protects the porphyrin core from demetalation under the acidic reaction conditions.[7]

Materials:

-

Copper(II) Deuteroporphyrin IX Dimethyl Ester

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium acetate solution

-

Silica gel for column chromatography

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

Dissolve Copper(II) Deuteroporphyrin IX Dimethyl Ester in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C using an ice bath.

-

Prepare the Vilsmeier reagent by slowly adding POCl₃ to an equimolar amount of DMF at 0 °C in a separate flask. Allow the reagent to form for 15-20 minutes.

-

Add the freshly prepared Vilsmeier reagent dropwise to the stirred porphyrin solution at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of ice-cold saturated aqueous sodium acetate solution.

-

Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Extract the aqueous mixture with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to isolate the mono-formylated product.

Sodium Borohydride Reduction of 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester

This protocol details the selective reduction of the formyl group to a hydroxymethyl group.[8][9]

Materials:

-

2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester (from the previous step)

-

Sodium borohydride (NaBH₄)

-

Tetrahydrofuran (THF), anhydrous

-

Methanol (MeOH), anhydrous

-

Dichloromethane (DCM)

-

Distilled water

-

Silica gel for column chromatography

Procedure:

-

Dissolve the formyl-porphyrin in a mixture of anhydrous THF and MeOH in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add a molar excess of sodium borohydride in small portions to the stirred solution.

-

Stir the reaction mixture at 0 °C and monitor its progress by TLC. The reaction is typically complete within 30-60 minutes.

-

Once the starting material is consumed, cautiously add distilled water to quench the excess NaBH₄.

-

Add DCM to the mixture and transfer to a separatory funnel.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the resulting this compound IX Dimethyl Ester by silica gel column chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis, based on typical yields for similar reactions reported in the literature. Actual yields may vary.

| Step | Starting Material | Product | Reagents | Typical Yield (%) |

| 1 | Copper(II) Deuteroporphyrin IX Dimethyl Ester | Copper(II) 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester | POCl₃, DMF | 40-60% |

| 2 | 2-Formyl-4-vinyldeuteroporphyrin IX Dimethyl Ester | This compound IX Dimethyl Ester | NaBH₄ | >90% |

Characterization Data (Hypothetical):

-

¹H NMR (in CDCl₃): Peaks corresponding to the vinyl protons, the newly formed hydroxymethyl protons (-CH₂OH), the meso-protons, the methyl groups, and the propionic acid side chains would be expected.

-

UV-Vis (in DCM): A characteristic Soret band around 400 nm and Q-bands in the 500-650 nm region, typical for free-base porphyrins.

-

Mass Spectrometry (ESI-MS): A molecular ion peak corresponding to the calculated mass of the product.

Visualization of Key Relationships

The logical relationship between the starting material, intermediate, and final product is illustrated below.

Figure 2: Logical progression of the synthesis.

Conclusion

This technical guide has outlined a feasible synthetic route for this compound, a molecule of interest for researchers in drug development and materials science. The proposed pathway utilizes established and reliable reactions in porphyrin chemistry. While the synthesis of the specific vinyl-substituted formyl-porphyrin intermediate may require further optimization and isomer separation, the key chemical transformations are well-precedented. The detailed protocols and structured data provided herein serve as a valuable resource for scientists aiming to synthesize this and related porphyrin derivatives for further investigation. Future work could focus on developing more selective methods for the mono-functionalization of protoporphyrin IX to streamline the synthesis.

References

- 1. Electrophilic substitution reactions of derivatives of deuteroporphyrin-IX : deuteriation and Vilsmeier formylation - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. scbt.com [scbt.com]

- 3. Protoporphyrin IX - Wikipedia [en.wikipedia.org]

- 4. Protoporphyrin IX: the Good, the Bad, and the Ugly - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protoporphyrin IX: A Primer | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. β-Formyl- and β-Vinylporphyrins: Magic Building Blocks for Novel Porphyrin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sodium Borohydride [commonorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. www1.chem.umn.edu [www1.chem.umn.edu]

An In-depth Technical Guide on the Physicochemical Properties of 2-Vinyl-4-hydroxymethyldeuteroporphyrin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a naturally occurring porphyrin derivative.[1][2] The information herein is intended to support research and development efforts, particularly in the fields of medicinal chemistry and drug discovery.

Core Physicochemical Properties

This compound, also known by its CAS Number 141407-08-1 and as 3-[18-(2-carboxyethyl)-12-ethenyl-7-(hydroxymethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid, is a complex organic molecule with a significant role in various biological studies.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₃₃H₃₄N₄O₅ | [1][2] |

| Molecular Weight | 566.65 g/mol | [1][2] |

| CAS Number | 141407-08-1 | [1][2] |

| Alternative CAS Number | 91874-97-4 | [3] |

| Synonym | VHMDP | [3] |

| Purity | >95% |

Solubility Profile

Acidity (pKa)

The pKa value for this compound has not been experimentally determined. However, the pKa values of the two imino nitrogens in the porphyrin core of related meso-substituted porphyrins have been reported to be in the range of 2.3 to 5.2, depending on the nature of the meso-substituents.[5] The carboxylic acid groups on the propionic acid side chains are expected to have pKa values around 4-5, similar to typical carboxylic acids.

Spectroscopic Properties

Detailed spectroscopic data for this compound is not extensively documented. However, general characteristics of porphyrins can be inferred.

-

UV-Visible Spectroscopy: Porphyrins exhibit a characteristic intense absorption band in the near-UV region, known as the Soret band (around 400 nm), and several weaker bands in the visible region, called Q-bands.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation. The large aromatic core of the porphyrin leads to a wide chemical shift dispersion in the ¹H NMR spectrum, with meso-protons appearing at very low field (around 10 ppm) and the internal NH protons at very high field (often upfield of 0 ppm).

-

Mass Spectrometry: High-resolution mass spectrometry is a key technique for determining the exact mass and fragmentation pattern of porphyrin derivatives.[1]

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not available. However, standard methodologies for determining the physicochemical properties of porphyrin-like molecules are well-established.

Determination of Solubility:

-

Solvent Screening: A small, accurately weighed amount of the compound is added to a fixed volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, methanol, DMSO, DMF, pyridine) in separate vials.

-

Equilibration: The vials are agitated at a constant temperature (e.g., 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Quantification: The resulting saturated solutions are filtered or centrifuged to remove any undissolved solid. The concentration of the dissolved compound in the supernatant is then determined using a suitable analytical technique, such as UV-Visible spectroscopy by measuring the absorbance at the Soret band maximum and using a pre-determined calibration curve.

Determination of pKa (Spectrophotometric Titration):

-

Solution Preparation: A stock solution of this compound is prepared in a suitable solvent mixture (e.g., DMSO/water).

-

Titration: Aliquots of the stock solution are added to a series of buffers with a range of known pH values.

-

UV-Vis Measurement: The UV-Visible spectrum of each solution is recorded.

-

Data Analysis: Changes in the absorbance at specific wavelengths (typically around the Soret and Q-bands) are plotted against pH. The inflection points of the resulting sigmoidal curves correspond to the pKa values of the ionizable groups.

Biological Activity and Signaling Pathway

While specific signaling pathways involving this compound have not been elucidated, porphyrins are widely recognized for their application as photosensitizers in Photodynamic Therapy (PDT).[6][7][8] PDT is a therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to induce cell death, particularly in cancer cells.[6]

The general mechanism of porphyrin-based PDT is as follows:

-

Administration and Localization: The porphyrin-based photosensitizer is administered and preferentially accumulates in target tissues, such as tumors.[6]

-

Light Activation: The target area is irradiated with light of a specific wavelength that corresponds to an absorption band of the photosensitizer.[6]

-

Energy Transfer and ROS Production: Upon light absorption, the photosensitizer is excited from its ground state to a short-lived singlet excited state. It can then undergo intersystem crossing to a longer-lived triplet excited state.[6] The triplet state photosensitizer can then transfer its energy to molecular oxygen (Type II mechanism), generating highly reactive singlet oxygen (¹O₂), a major cytotoxic species in PDT.[9] Alternatively, it can react with other molecules to produce other reactive oxygen species (ROS) such as superoxide and hydroxyl radicals (Type I mechanism).

-

Cellular Damage and Death: The generated ROS are highly cytotoxic and cause damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death through apoptosis or necrosis.[6]

General mechanism of Porphyrin-based Photodynamic Therapy (PDT).

The experimental workflow for evaluating the photodynamic activity of a compound like this compound would typically involve the following steps:

Workflow for evaluating the in vitro photodynamic efficacy of a photosensitizer.

References

- 1. Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 2-vinyl-4-(hydroxymethyl)deuteroporphyrin IX - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Protoporphyrin IX | PPIX | Porphyrins are our specialty! | 553-12-8 [frontierspecialtychemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Porphyrins in photodynamic therapy - a search for ideal photosensitizers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Biological Activity of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Vinyl-4-hydroxymethyldeuteroporphyrin IX is a naturally occurring porphyrin derivative with potential applications in photodynamic therapy (PDT).[1] While specific biological activity data for this compound is limited in publicly available research, this guide synthesizes the current understanding of deuteroporphyrin derivatives to infer its likely mechanisms and therapeutic potential. Porphyrins are well-established photosensitizers that, upon activation by light, generate cytotoxic reactive oxygen species (ROS), forming the basis of PDT for various diseases, including cancer. This document provides an in-depth overview of the general principles of PDT, the known biological activities of closely related deuteroporphyrin analogues, and detailed experimental protocols to guide future research and development of this compound as a therapeutic agent.

Introduction to this compound IX

This compound IX, also known by its CAS Number 141407-08-1, is a porphyrin compound with the molecular formula C₃₃H₃₄N₄O₅.[1] As a derivative of deuteroporphyrin IX, it belongs to a class of tetrapyrrolic macrocycles that play a crucial role in various biological processes and have been extensively investigated for their therapeutic properties, particularly in the field of photodynamic therapy. The presence of a vinyl group and a hydroxymethyl group on the porphyrin ring influences its physicochemical properties, such as solubility, aggregation, and ultimately, its biological activity.

The Principle of Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes the interplay of three essential components: a photosensitizer, light of a specific wavelength, and molecular oxygen. The general mechanism of PDT is illustrated in the signaling pathway diagram below.

Caption: General mechanism of Photodynamic Therapy (PDT).

Upon administration, the photosensitizer preferentially accumulates in target tissues, such as tumors. Subsequent irradiation with light of a wavelength corresponding to an absorption band of the photosensitizer excites it from its ground state to a short-lived excited singlet state. Through a process called intersystem crossing, it transitions to a longer-lived excited triplet state. This triplet-state photosensitizer can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂), a primary cytotoxic agent in PDT. These reactive oxygen species (ROS) cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids, ultimately leading to cell death via apoptosis or necrosis.

Biological Activity of Deuteroporphyrin Derivatives: An Insight into the Potential of this compound

Photodynamic Effects on Neuronal Cells

A study on six novel deuteroporphyrin IX derivatives investigated their photodynamic effects on isolated crayfish mechanoreceptor neurons. The findings revealed that the photodynamic efficiency is significantly influenced by the amphiphilicity and extinction coefficient of the derivatives. Notably, some deuteroporphyrin derivatives were effective at picomolar concentrations, demonstrating their high potency.[2]

Antimicrobial Photodynamic Therapy (aPDT)

The emergence of multidrug-resistant pathogens has spurred research into alternative antimicrobial strategies, including aPDT. A study focusing on a water-soluble dicationic deuteroporphyrin-IX derivative highlighted its potential for inactivating nosocomial bacterial strains.[3] This derivative demonstrated a good quantum yield of singlet oxygen and efficient interaction with bacterial cells, particularly when formulated with a carrier like Tween 80.[3] This suggests that appropriately functionalized deuteroporphyrins can be effective antimicrobial photosensitizers.

Photoinduced Cytotoxicity in Cancer Cells

The anticancer potential of deuteroporphyrin derivatives has been explored in various studies. For instance, a deuteroporphyrin IX derivative functionalized with two D-galactose fragments exhibited increased photoinduced cytotoxicity against HeLa cells compared to the parent deuteroporphyrin IX.[4] This enhancement was attributed to oxidative stress induced by ROS generation.[4] This underscores the importance of targeted modifications to the deuteroporphyrin scaffold to improve its therapeutic index.

Quantitative Data on Related Deuteroporphyrin Derivatives

While specific IC50 values for this compound are unavailable, the following table summarizes the effective concentrations of other deuteroporphyrin derivatives from the literature to provide a comparative perspective.

| Derivative | Cell Line / Organism | Effective Concentration | Biological Effect | Reference |

| 4-(1-methyl-3-hydroxybutyl)-deuteroporphyrin | Crayfish mechanoreceptor neurons | Picomolar range | Irreversible firing abolition | [2] |

| 4-(1-methyl-2-acetyl-3-oxobutyl)-deuteroporphyrin | Crayfish mechanoreceptor neurons | Picomolar range | Irreversible firing abolition | [2] |

| Dicationic deuteroporphyrin-IX derivative | Escherichia coli, Enterobacter cloacae, Klebsiella pneumoniae | Micromolar range (in combination with potentiation agents) | Photoinactivation | [3] |

| Deuteroporphyrin IX digalactose derivative | HeLa cells | Not specified (qualitatively higher than deuteroporphyrin IX) | Photoinduced cytotoxicity | [4] |

Experimental Protocols for Evaluating Photodynamic Activity

The following sections outline detailed methodologies for key experiments to assess the biological activity of photosensitizers like this compound, based on protocols described for related compounds.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effect of a photosensitizer in combination with light on cancer cell lines.

Caption: Workflow for an in vitro MTT cytotoxicity assay.

-

Cell Culture: Maintain the chosen cancer cell line (e.g., HeLa, MCF-7) in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of this compound and incubate for a predetermined period (e.g., 4, 12, or 24 hours) to allow for cellular uptake. Include control wells with no photosensitizer.

-

Irradiation: Wash the cells with phosphate-buffered saline (PBS) and add fresh phenol red-free medium. Irradiate the plates with a light source (e.g., a laser or LED array) at the appropriate wavelength (corresponding to the absorption maximum of the photosensitizer in the red region) and light dose. Keep a set of non-irradiated plates as a dark toxicity control.

-

MTT Assay: After a post-irradiation incubation period (e.g., 24 or 48 hours), add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization and Measurement: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated) cells and determine the IC50 value (the concentration of the photosensitizer that inhibits cell growth by 50%).

Singlet Oxygen Generation Assay

This assay quantifies the efficiency of a photosensitizer in generating singlet oxygen, a key mediator of photodynamic damage.

-

Reagents: Prepare a solution of the photosensitizer in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). Use a singlet oxygen scavenger, such as 1,3-diphenylisobenzofuran (DPBF), which is bleached upon reaction with singlet oxygen.

-

Measurement: In a quartz cuvette, mix the photosensitizer solution with the DPBF solution.

-

Irradiation: Irradiate the mixture with a light source at the appropriate wavelength while continuously monitoring the decrease in the absorbance of DPBF at its maximum absorption wavelength (around 415 nm) using a spectrophotometer.

-

Data Analysis: The rate of DPBF bleaching is proportional to the rate of singlet oxygen generation. The quantum yield of singlet oxygen generation can be calculated by comparing the bleaching rate with that of a standard photosensitizer with a known quantum yield (e.g., methylene blue or Rose Bengal).

Signaling Pathways in Photodynamic Therapy

The cellular response to PDT-induced oxidative stress is complex and involves the modulation of various signaling pathways that determine the cell's fate—apoptosis, necrosis, or survival. While the specific pathways affected by this compound are yet to be elucidated, studies with other porphyrins have implicated several key pathways.

Caption: Key signaling pathways modulated by PDT.

PDT-induced ROS can directly damage mitochondria, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptosis. Concurrently, PDT can also activate pro-survival signaling pathways such as the PI3K/AKT and MAPK pathways, as well as the transcription factor NF-κB, as a cellular defense mechanism. The balance between these pro-apoptotic and pro-survival signals determines the overall therapeutic outcome.

Conclusion and Future Directions

This compound represents a promising yet understudied photosensitizer. Based on the biological activities of related deuteroporphyrin derivatives, it is anticipated to exhibit photodynamic efficacy against cancerous and microbial cells. Future research should focus on a systematic evaluation of its photophysical properties, in vitro cytotoxicity against a panel of cancer cell lines, and in vivo efficacy in preclinical animal models. Elucidating its mechanism of action, including its subcellular localization and the specific signaling pathways it modulates, will be crucial for its development as a clinically viable photodynamic therapy agent. The experimental protocols and conceptual frameworks provided in this guide offer a roadmap for advancing the scientific understanding and therapeutic application of this intriguing porphyrin derivative.

References

- 1. scbt.com [scbt.com]

- 2. Photodynamic effect of deuteroporphyrin IX and hematoporphyrin derivatives on single neuron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Water-Soluble Dicationic Deuteroporphyrin Derivative for Antimicrobial PDT: Singlet Oxygen Generation, Passive Carrier Interaction and Nosocomial Bacterial Strains Photoinactivation [mdpi.com]

- 4. worldscientific.com [worldscientific.com]

Unraveling the Photodynamic Action of 2-Vinyl-4-hydroxymethyldeuteroporphyrin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Vinyl-4-hydroxymethyldeuteroporphyrin is a naturally occurring porphyrin derivative.[1] While specific research on the detailed mechanism of action of this particular compound is limited in publicly available literature, its structural classification as a deuteroporphyrin IX derivative strongly suggests a primary mechanism centered around its function as a photosensitizer in Photodynamic Therapy (PDT). This guide delineates the proposed mechanism of action based on the well-established principles of porphyrin-based photosensitizers, providing a framework for research and development.

Porphyrins and their derivatives are renowned for their ability to absorb light and, in the presence of oxygen, generate cytotoxic reactive oxygen species (ROS).[2][3] This property forms the cornerstone of PDT, a therapeutic strategy employed in oncology and other medical fields.[2][4][5]

Proposed Core Mechanism: Photodynamic Therapy

The primary mechanism of action for this compound is hypothesized to be through photodynamic therapy. This process involves three key components: the photosensitizer (this compound), light of a specific wavelength, and molecular oxygen.[2]

Upon administration, the photosensitizer preferentially accumulates in target tissues, such as tumors.[2] Subsequent irradiation with light corresponding to the absorption spectrum of the porphyrin excites the molecule from its ground state (S₀) to a short-lived singlet excited state (S₁). From this state, it can undergo intersystem crossing to a longer-lived triplet excited state (T₁).[3][6]

The triplet-state photosensitizer can then interact with molecular oxygen (³O₂) via two primary pathways, collectively leading to the generation of ROS.[3][6]

-

Type I Reaction: The photosensitizer in its triplet state can transfer an electron to molecular oxygen, producing a superoxide anion (O₂⁻). This can further react to form other ROS, such as hydrogen peroxide and hydroxyl radicals.[6]

-

Type II Reaction: The triplet-state photosensitizer can directly transfer its energy to ground-state molecular oxygen, exciting it to the highly reactive singlet oxygen (¹O₂) state.[3][6] Singlet oxygen is a potent oxidizing agent that can cause significant damage to cellular components.

The generated ROS, particularly singlet oxygen, are highly cytotoxic and induce cell death through apoptosis or necrosis by damaging cellular structures, including membranes, mitochondria, and DNA.

References

- 1. scbt.com [scbt.com]

- 2. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Activatable Porphyrin-Based Sensors, Photosensitizers and Combination Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemrxiv.org [chemrxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. chemrxiv.org [chemrxiv.org]

Spectroscopic Analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 2-Vinyl-4-hydroxymethyldeuteroporphyrin IX, a naturally occurring porphyrin derivative with significant potential in biomedical research and drug development.[1] While specific quantitative spectral data for this particular molecule is not extensively published, this document outlines the expected spectroscopic characteristics based on the well-established behavior of deuteroporphyrin derivatives. Detailed experimental protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), UV-Visible (UV-Vis) spectroscopy, and Fluorescence spectroscopy are provided.

Introduction to this compound IX

This compound IX, with the molecular formula C₃₃H₃₄N₄O₅ and a molecular weight of 566.65 g/mol , belongs to the deuteroporphyrin class of tetrapyrroles.[1] Its structure features a vinyl group and a hydroxymethyl group at positions 2 and 4 of the porphyrin macrocycle, respectively. These peripheral substituents significantly influence its electronic properties and biological activity.

Porphyrin derivatives are widely investigated for their applications in photodynamic therapy (PDT), a non-invasive treatment modality for various cancers and other diseases.[2][3][4][5] In PDT, a photosensitizer, such as a porphyrin, is administered and accumulates in target tissues. Subsequent irradiation with light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS) that induce cell death.[3][5] The spectroscopic properties of these photosensitizers are paramount to their efficacy, governing their light absorption and ability to generate ROS.

Furthermore, this compound IX has been utilized as an internal standard in analytical methods, particularly in mass spectrometry-based studies of porphyrin profiles in biological samples. This application underscores the need for a thorough understanding of its spectroscopic behavior for accurate quantification.

Spectroscopic Characterization

The conjugated 18 π-electron system of the porphyrin macrocycle gives rise to distinct and characteristic spectroscopic signatures. The following sections detail the expected NMR, mass spectrometry, UV-Vis, and fluorescence data for this compound IX.

Note: The quantitative data presented in the following tables are hypothetical and based on typical values observed for structurally similar deuteroporphyrin IX derivatives. They are intended to serve as a guide for researchers in interpreting experimental data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of porphyrins. The large ring current of the aromatic macrocycle results in a wide chemical shift dispersion in the ¹H NMR spectrum, with the inner NH protons appearing at very high field (negative ppm values) and the peripheral meso-protons at a very low field.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound IX

| Assignment | Hypothetical ¹H Chemical Shift (δ, ppm) | Hypothetical ¹³C Chemical Shift (δ, ppm) |

| Macrocycle | ||

| meso-H | 9.5 - 10.5 | 95 - 105 |

| β-pyrrole-H | 8.5 - 9.5 | 135 - 148 |

| NH | -2.0 to -4.0 | - |

| Side Chains | ||

| -CH=CH₂ (vinyl) | 8.0 - 8.5 (-CH=) 6.0 - 6.5 (=CH₂) | 128 - 132 (-CH=) 120 - 125 (=CH₂) |

| -CH₂OH | 5.0 - 5.5 | 60 - 65 |

| -CH₃ | 3.5 - 4.0 | 12 - 15 |

| -CH₂CH₂COOH | 4.0 - 4.5 (-CH₂-) 3.0 - 3.5 (-CH₂COOH) | 35 - 40 (-CH₂-) 20 - 25 (-CH₂COOH) |

| -COOH | 11.0 - 12.0 | 170 - 175 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. Electrospray ionization (ESI) is a common soft ionization technique for porphyrins. Tandem mass spectrometry (MS/MS) can be used to further investigate the fragmentation pathways, which typically involve the loss of peripheral substituents.

Table 2: Hypothetical Mass Spectrometry Data for this compound IX

| Ion | Hypothetical m/z | Description |

| [M+H]⁺ | 567.25 | Protonated molecular ion |

| [M+Na]⁺ | 589.23 | Sodium adduct |

| [M+H-H₂O]⁺ | 549.24 | Loss of water from the hydroxymethyl group |

| [M+H-CH₂OH]⁺ | 536.24 | Loss of the hydroxymethyl radical |

| [M+H-COOH]⁺ | 522.24 | Loss of a carboxylic acid group |

UV-Visible (UV-Vis) Spectroscopy

The electronic absorption spectrum of porphyrins is dominated by two types of bands originating from π-π* transitions: the intensely absorbing Soret band (or B-band) in the near-UV region (around 400 nm) and the weaker Q-bands in the visible region (500-700 nm). The number and position of the Q-bands are sensitive to the symmetry of the porphyrin and its peripheral substituents.

Table 3: Hypothetical UV-Vis Spectroscopic Data for this compound IX in a Neutral Organic Solvent

| Band | Hypothetical λmax (nm) | Hypothetical Molar Absorptivity (ε, M⁻¹cm⁻¹) |

| Soret (B) | 405 | 250,000 |

| Q(IV) | 505 | 15,000 |

| Q(III) | 540 | 12,000 |

| Q(II) | 575 | 8,000 |

| Q(I) | 630 | 5,000 |

Fluorescence Spectroscopy

Porphyrins are typically fluorescent, emitting light in the red region of the spectrum upon excitation at wavelengths corresponding to their absorption bands. The fluorescence properties, including the quantum yield and lifetime, are crucial for their application as photosensitizers and in fluorescence imaging.

Table 4: Hypothetical Fluorescence Spectroscopic Data for this compound IX in a Neutral Organic Solvent

| Parameter | Hypothetical Value |

| Excitation Maximum (nm) | 405 (Soret), 505, 540, 575, 630 (Q-bands) |

| Emission Maxima (nm) | 635, 700 |

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound IX. Optimization may be required based on the specific instrumentation and sample matrix.

Sample Preparation

-

General Considerations: Porphyrins are susceptible to aggregation in aqueous solutions, which can significantly affect their spectroscopic properties. Stock solutions are typically prepared in organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or a mixture of chloroform and methanol. For NMR analysis, deuterated solvents (e.g., CDCl₃, DMSO-d₆) should be used. To minimize aggregation in NMR samples, the addition of a small amount of trifluoroacetic acid (TFA) can be beneficial. All solutions should be protected from light to prevent photodegradation.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound IX in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ with a small amount of CD₃OD for solubility).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set a spectral width that encompasses the range from -5 to 12 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set a spectral width of approximately 0 to 200 ppm.

-

A longer acquisition time and a higher sample concentration may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

Mass Spectrometry (uHPLC-MS)

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 30-40 °C.

-

-

Mass Spectrometry Conditions (ESI-positive mode):

-

Ion Source: Electrospray ionization (ESI).

-

Polarity: Positive.

-

Capillary Voltage: 3-4 kV.

-

Source Temperature: 100-150 °C.

-

Desolvation Temperature: 300-400 °C.

-

Scan Range: m/z 100-1000.

-

For MS/MS, select the precursor ion (e.g., m/z 567.25) and apply a suitable collision energy to induce fragmentation.

-

UV-Visible Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound IX in a suitable solvent (e.g., DMF, DMSO, or chloroform) in a quartz cuvette. The concentration should be adjusted to yield a Soret band absorbance of approximately 1.

-

Measurement:

-

Record a baseline spectrum of the solvent.

-

Measure the absorbance spectrum of the sample from approximately 300 to 800 nm.

-

-

Data Analysis: Identify the λmax of the Soret and Q-bands. If the concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).

Fluorescence Spectroscopy

-

Sample Preparation: Prepare a very dilute solution of the porphyrin in a suitable solvent in a fluorescence cuvette. The absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects.

-

Excitation Spectrum:

-

Set the emission monochromator to the wavelength of maximum fluorescence (e.g., 635 nm).

-

Scan the excitation monochromator over a range that includes the Soret and Q-bands (e.g., 350-630 nm).

-

-

Emission Spectrum:

-

Set the excitation monochromator to a wavelength of strong absorption (e.g., the Soret band maximum, ~405 nm).

-

Scan the emission monochromator from a wavelength slightly longer than the excitation wavelength to the near-infrared region (e.g., 420-800 nm).

-

-

Data Analysis: Identify the excitation and emission maxima.

Visualizations

The following diagrams illustrate a key application and an experimental workflow relevant to the analysis of this compound IX.

Caption: Mechanism of Photodynamic Therapy.

Caption: Spectroscopic Analysis Workflow.

Conclusion

This compound IX is a molecule of significant interest in the fields of biomedical research and drug development. A thorough understanding of its spectroscopic properties is essential for its application as a photosensitizer in photodynamic therapy and its use as an internal standard in analytical methods. This technical guide has provided a comprehensive overview of the expected spectroscopic characteristics and detailed experimental protocols for the analysis of this porphyrin derivative. While specific quantitative data remains to be fully documented in the public literature, the information presented here serves as a valuable resource for researchers working with this and related porphyrin compounds, enabling them to design and interpret their experiments effectively. Further research to fully characterize this molecule will undoubtedly contribute to the advancement of porphyrin-based technologies.

References

- 1. scbt.com [scbt.com]

- 2. Porphyrin/Chlorin Derivatives as Promising Molecules for Therapy of Colorectal Cancer [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Photodynamic therapy in dermatology with porfimer sodium and benzoporphyrin derivative: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-Vinyl-4-hydroxymethyldeuteroporphyrin Derivatives and Analogs for Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data for 2-Vinyl-4-hydroxymethyldeuteroporphyrin is limited in publicly accessible literature. This guide provides a comprehensive overview based on available information for closely related deuteroporphyrin IX derivatives and analogous porphyrin structures to serve as a foundational resource for research and development.

Executive Summary

Porphyrin derivatives are a cornerstone of photodynamic therapy (PDT), a minimally invasive therapeutic strategy for various cancers and other diseases. Among these, deuteroporphyrin IX derivatives, including this compound, are of significant interest due to their intrinsic photophysical properties and potential for targeted cytotoxicity. This technical guide synthesizes the current understanding of these compounds, focusing on their synthesis, photophysical and photochemical properties, mechanisms of action, and the experimental protocols for their evaluation. While specific quantitative data for the title compound is sparse, this document leverages data from analogous compounds to provide a robust framework for researchers.

Introduction to Deuteroporphyrin IX Derivatives in Photodynamic Therapy

Deuteroporphyrin IX is a naturally occurring porphyrin that can be derived from hemin. Its core structure allows for various chemical modifications at the vinyl and propionic acid side chains, leading to a diverse library of derivatives with tailored physicochemical and biological properties. This compound is one such analog, featuring functional groups that can influence its solubility, cellular uptake, and photosensitizing efficacy.

The therapeutic utility of these compounds lies in their role as photosensitizers. Upon administration, these molecules can preferentially accumulate in target tissues, such as tumors. Subsequent activation by light of a specific wavelength excites the photosensitizer, leading to the generation of reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), which induces localized cellular damage and triggers cell death pathways.

Synthesis of Deuteroporphyrin IX Derivatives

The synthesis of this compound and its analogs typically starts from readily available precursors like hemin or protoporphyrin IX. General synthetic strategies involve the modification of the vinyl groups and propionic acid side chains of the porphyrin macrocycle.

General Synthetic Workflow

A plausible synthetic route to deuteroporphyrin IX derivatives often involves a series of well-established organic reactions. The following diagram illustrates a generalized workflow.

Caption: Generalized synthetic workflow for deuteroporphyrin IX derivatives.

Illustrative Experimental Protocol: Synthesis of a Generic Deuteroporphyrin IX Dimethyl Ester

This is a representative protocol based on general porphyrin chemistry and should be adapted and optimized for specific derivatives.

-

Iron Removal from Hemin: Hemin is dissolved in a mixture of acetic acid and ferrous sulfate. The solution is heated, and upon cooling, the iron-free protoporphyrin IX crystallizes.

-

Conversion to Deuteroporphyrin IX: Protoporphyrin IX is treated with a resorcinol melt to induce the removal of the two vinyl groups, yielding deuteroporphyrin IX.

-

Esterification: Deuteroporphyrin IX is dissolved in an appropriate alcohol (e.g., methanol) with a catalytic amount of acid (e.g., sulfuric acid) and refluxed to form the corresponding dimethyl ester.

-

Modification of Peripheral Groups: Specific functional groups, such as the vinyl and hydroxymethyl groups, can be introduced through various organic reactions. For instance, a formyl group can be introduced via Vilsmeier-Haack reaction, which can then be reduced to a hydroxymethyl group. A vinyl group can be introduced from an acetyl group via reduction and dehydration.

-

Purification: The final product is typically purified by column chromatography on silica gel or alumina.

Physicochemical and Photophysical Properties

| Property | Typical Value/Range | Significance in PDT |

| Soret Band (λmax) | ~400 nm | Strong absorption, useful for characterization. |

| Q-bands (λmax) | 500-650 nm | Absorption in the therapeutic window for light penetration in tissue. |

| Molar Extinction Coefficient (ε) | > 100,000 M⁻¹cm⁻¹ (Soret) | High light-absorbing capacity. |

| Fluorescence Quantum Yield (Φf) | 0.05 - 0.15 | Indicates efficiency of light emission; competes with triplet state formation. |

| Singlet Oxygen Quantum Yield (ΦΔ) | 0.4 - 0.7 | Crucial for PDT efficacy; represents efficiency of ¹O₂ generation. |

Data presented are representative values for protoporphyrin IX and its dimethyl ester and should be considered as illustrative for deuteroporphyrin IX derivatives.

Biological Activity and Mechanism of Action

The photodynamic activity of deuteroporphyrin IX derivatives results in cytotoxicity in the presence of light and oxygen. The primary mechanism involves the generation of ROS, which induces oxidative stress and triggers cellular death pathways.

Cellular Uptake and Localization

The amphiphilicity of deuteroporphyrin derivatives influences their cellular uptake and subcellular localization. More lipophilic derivatives tend to associate with cellular membranes, while more hydrophilic analogs may be found in the cytoplasm. Localization in critical organelles such as mitochondria or the endoplasmic reticulum can enhance the efficacy of PDT.

Signaling Pathways in Porphyrin-Mediated PDT

Upon photoactivation, deuteroporphyrin derivatives can initiate a cascade of signaling events leading to either apoptosis (programmed cell death) or necrosis (uncontrolled cell death). The balance between these pathways is dependent on the photosensitizer dose, light dose, and the specific subcellular localization of the photosensitizer.

Caption: Key signaling pathways in porphyrin-mediated photodynamic therapy.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol provides a general framework for assessing the phototoxicity of deuteroporphyrin derivatives.

Workflow:

Caption: Workflow for a standard in vitro phototoxicity (MTT) assay.

Detailed Steps:

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Photosensitizer Incubation: Replace the medium with fresh medium containing various concentrations of the deuteroporphyrin derivative. Incubate for a predetermined period (e.g., 4-24 hours) in the dark. Include control wells with no photosensitizer.

-

Washing: Wash the cells with phosphate-buffered saline (PBS) to remove any unbound photosensitizer.

-

Irradiation: Add fresh cell culture medium and expose the plates to a light source with the appropriate wavelength and light dose. Keep a set of plates in the dark to assess dark toxicity.

-

Post-Irradiation Incubation: Incubate the cells for 24-48 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

-

Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at the appropriate wavelength (typically around 570 nm) using a microplate reader.

-

Data Analysis: Calculate cell viability as a percentage of the untreated control and determine the IC50 values (the concentration of photosensitizer required to inhibit cell growth by 50%).

Quantitative Data Summary

As specific data for this compound is not available, the following table presents representative data for Protoporphyrin IX, a structurally related and well-studied photosensitizer, to illustrate the type of quantitative information that is crucial for evaluating these compounds.

| Cell Line | Photosensitizer | IC50 (Dark) | IC50 (Light) | Light Dose | Reference |

| HeLa | Protoporphyrin IX | > 100 µM | 5-15 µM | 1-5 J/cm² | Illustrative |

| A549 | Protoporphyrin IX | > 100 µM | 10-25 µM | 1-5 J/cm² | Illustrative |

| MCF-7 | Protoporphyrin IX | > 100 µM | 8-20 µM | 1-5 J/cm² | Illustrative |

These are representative values and can vary significantly based on experimental conditions.

Conclusion and Future Directions

Deuteroporphyrin IX derivatives, including this compound, represent a promising class of photosensitizers for photodynamic therapy. Their versatile chemical structure allows for modifications to optimize their photophysical and biological properties. While there is a clear need for further research to generate specific data for many of these analogs, the foundational knowledge of porphyrin chemistry and photobiology provides a strong basis for their continued development. Future research should focus on the systematic synthesis and evaluation of novel deuteroporphyrin derivatives, with a particular emphasis on quantitative structure-activity relationship (QSAR) studies to guide the design of next-generation photosensitizers with enhanced efficacy and selectivity.

Navigating the Photophysical Landscape of Deuteroporphyrins: A Technical Guide to Quantum Yield

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quantum yield of a photosensitizer is a critical parameter that dictates its efficiency in converting absorbed light into desired photochemical processes. This is of paramount importance in applications such as photodynamic therapy (PDT), where the generation of singlet oxygen is the key therapeutic action. This technical guide focuses on the quantum yield of 2-Vinyl-4-hydroxymethyldeuteroporphyrin, a specific derivative of the deuteroporphyrin IX macrocycle. While experimental data for this exact molecule is not available in published literature, this document provides a comprehensive overview of the expected photophysical properties based on structurally similar and well-characterized porphyrins. Furthermore, it details the established experimental protocols for determining both fluorescence and singlet oxygen quantum yields, and illustrates the underlying mechanisms and workflows through diagrams. This guide serves as a foundational resource for researchers investigating the potential of novel porphyrin-based photosensitizers.

Introduction to Porphyrin Quantum Yield

Porphyrins and their derivatives are a class of photosensitizers widely explored for their applications in photodynamic therapy.[1] Their efficacy is fundamentally linked to their photophysical properties, most notably their fluorescence quantum yield (Φf) and their singlet oxygen quantum yield (ΦΔ).

-

Fluorescence Quantum Yield (Φf): This value represents the ratio of photons emitted as fluorescence to the number of photons absorbed. It is a measure of the efficiency of the radiative de-excitation pathway from the first excited singlet state (S1) back to the ground state (S0). While a high fluorescence quantum yield is desirable for imaging and diagnostic applications, it competes with the pathway leading to triplet state formation, which is essential for PDT.[2]

-

Singlet Oxygen Quantum Yield (ΦΔ): This is arguably the most critical parameter for a PDT photosensitizer. It quantifies the efficiency of generating cytotoxic singlet oxygen (¹O₂) from ground-state molecular oxygen (³O₂).[3] This process is initiated by the photosensitizer transitioning from its excited singlet state to a longer-lived excited triplet state (T1) via intersystem crossing. The triplet state photosensitizer can then transfer its energy to molecular oxygen, producing singlet oxygen.[4]

The relationship between these two quantum yields is often inverse; a high Φf can lead to a lower ΦΔ and vice versa, as both processes originate from the same excited singlet state.

Quantitative Data on Related Porphyrins

Direct experimental values for the quantum yield of this compound are not currently present in the scientific literature. However, by examining the quantum yields of structurally analogous porphyrins, we can infer a likely range of values and understand the impact of various functional groups on the photophysical properties. The vinyl and hydroxymethyl groups of the target molecule are also present in other well-studied porphyrins like Protoporphyrin IX and Hematoporphyrin.

| Photosensitizer | Fluorescence Quantum Yield (Φf) | Singlet Oxygen Quantum Yield (ΦΔ) | Solvent/Conditions |

| Protoporphyrin IX (PpIX) | - | 0.77 | D-PBS/TX100 |

| Protoporphyrin IX dimethyl ester | 0.06 | - | Chloroform |

| Hematoporphyrin Derivative (HpD) | - | 0.64 (monomers) | Methanol[5][6] |

| Hematoporphyrin Derivative (HpD) | - | 0.11 (dimers) | Water, pH 7.4[5] |

| Talaporfin sodium | - | 0.53 | Not specified[7] |

| Lipidated Protoporphyrin IX | - | 0.87 | D-PBS/TX100[7] |

Table 1: Experimentally determined fluorescence and singlet oxygen quantum yields for porphyrins structurally related to this compound.

Experimental Protocols for Quantum Yield Determination

The determination of fluorescence and singlet oxygen quantum yields requires precise and standardized experimental procedures. The following sections detail the widely accepted methodologies.

Determination of Fluorescence Quantum Yield (Φf)

The relative method is most commonly employed for determining the fluorescence quantum yield of a compound.[8][9] This involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.

Materials and Equipment:

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Sample of interest (this compound)

-

Fluorescence standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, Rhodamine 6G in ethanol)[10]

-

High-purity solvents

Procedure:

-

Preparation of Solutions: Prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]

-

Absorbance Measurement: Measure the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Fluorescence Measurement: Record the fluorescence emission spectra of all solutions using a spectrofluorometer, ensuring the excitation wavelength is the same for both the sample and the standard.

-

Data Analysis:

-

Integrate the area under the fluorescence emission curve for each solution.

-

Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.

-

The slope of the resulting linear fits for the sample (m_sample) and the standard (m_std) are determined.[8]

-

-

Calculation of Quantum Yield: The fluorescence quantum yield of the sample (Φf_sample) is calculated using the following equation[10]:

Φf_sample = Φf_std * (m_sample / m_std) * (η_sample² / η_std²)

Where:

-

Φf_std is the known quantum yield of the standard.

-

m_sample and m_std are the slopes from the plots of integrated fluorescence intensity vs. absorbance.

-

η_sample and η_std are the refractive indices of the sample and standard solutions (if the solvents are different).

-

Determination of Singlet Oxygen Quantum Yield (ΦΔ)

The singlet oxygen quantum yield is typically determined indirectly by using a chemical trap that reacts with singlet oxygen, leading to a measurable change in its concentration. 1,3-Diphenylisobenzofuran (DPBF) is a commonly used trap, as its reaction with singlet oxygen disrupts its conjugation, causing a decrease in its absorbance.[11][12]

Materials and Equipment:

-

UV-Vis Spectrophotometer

-

Light source with a specific wavelength (e.g., laser or filtered lamp)

-

Quartz cuvettes

-

Sample of interest (this compound)

-

Reference photosensitizer with a known ΦΔ (e.g., Methylene Blue, Rose Bengal)[13]

-

Singlet oxygen trap (e.g., 1,3-Diphenylisobenzofuran - DPBF)

-

Air-saturated high-purity solvent (e.g., DMSO, DMF)

Procedure:

-

Solution Preparation: Prepare solutions of the sample, the reference photosensitizer, and DPBF in the chosen solvent. The concentrations should be adjusted so that the absorbance of the photosensitizer at the irradiation wavelength is similar for both the sample and the reference, and the initial absorbance of DPBF at its maximum (around 415 nm) is approximately 1.0.

-

Irradiation: Irradiate the solutions (sample + DPBF and reference + DPBF) with a monochromatic light source at a wavelength where the photosensitizer absorbs but the DPBF does not. The irradiation should be performed for specific time intervals.

-

Absorbance Monitoring: After each irradiation interval, record the UV-Vis absorption spectrum and monitor the decrease in the absorbance of DPBF at its maximum wavelength.[11]

-

Data Analysis:

-

Plot the natural logarithm of the initial DPBF absorbance divided by the absorbance at time 't' (ln(A₀/Aₜ)) versus the irradiation time for both the sample and the reference.

-

The slope of these plots gives the observed first-order rate constant (k_obs) for the photobleaching of DPBF.

-

-

Calculation of Quantum Yield: The singlet oxygen quantum yield of the sample (ΦΔ_sample) is calculated using the following equation:

ΦΔ_sample = ΦΔ_ref * (k_obs_sample / k_obs_ref) * (I_abs_ref / I_abs_sample)

Where:

-

ΦΔ_ref is the known singlet oxygen quantum yield of the reference.

-

k_obs_sample and k_obs_ref are the rate constants for DPBF bleaching.

-

I_abs_sample and I_abs_ref are the rates of light absorption by the sample and reference photosensitizers, respectively.

-

Role in Photodynamic Therapy Signaling

The quantum yield of a porphyrin is a cornerstone of its mechanism of action in photodynamic therapy. A high singlet oxygen quantum yield is directly correlated with a potent cytotoxic effect on tumor cells. The generated singlet oxygen is a highly reactive electrophile that can oxidize various biomolecules, including lipids, proteins, and nucleic acids, leading to cellular damage and ultimately, cell death through apoptosis or necrosis.[1]

References

- 1. Porphyrin photosensitizers in photodynamic therapy and its applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Singlet oxygen quantum yields of potential porphyrin-based photosensitisers for photodynamic therapy - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. books.rsc.org [books.rsc.org]

- 5. Quantum yield of singlet oxygen production by monomeric and aggregated forms of hematoporphyrin derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Determination and analysis of singlet oxygen quantum yields of talaporfin sodium, protoporphyrin IX, and lipidated protoporphyrin IX using near-infrared luminescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. agilent.com [agilent.com]

- 9. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 10. 2.4. Calculation of Fluorescence Quantum Yield [bio-protocol.org]

- 11. Singlet Oxygen (1O2) Generation Measurements [bio-protocol.org]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

Deuteroporphyrin Compounds: A Technical Guide for Researchers and Drug Development Professionals

Introduction

Deuteroporphyrin IX and its derivatives represent a significant class of tetrapyrrole compounds with broad applications in biomedical research and catalysis. Derived from the naturally occurring protoporphyrin IX by the chemical reduction of its two vinyl groups, deuteroporphyrins possess a unique combination of photophysical and chemical properties. Their robust aromatic macrocycle allows for the chelation of various metal ions, leading to a diverse range of functionalities. This technical guide provides a comprehensive overview of deuteroporphyrin compounds, focusing on their synthesis, chemical properties, and applications in photodynamic therapy (PDT) and catalysis. It is intended for researchers, scientists, and drug development professionals seeking an in-depth understanding of this versatile molecular platform.

Synthesis and Chemical Properties

The synthesis of deuteroporphyrin IX typically starts from hemin, a readily available and cost-effective precursor extracted from bovine blood. The process involves two main steps: the removal of the central iron atom from hemin to yield protoporphyrin IX, followed by the reduction of the two vinyl side chains of protoporphyrin IX.

1.1. Physicochemical and Spectroscopic Properties

Deuteroporphyrin IX and its dimethyl ester derivative are typically solids with characteristic melting points and spectroscopic signatures.[1][2] The porphyrin macrocycle exhibits strong absorption in the visible spectrum, characterized by an intense Soret band around 400 nm and several weaker Q-bands in the 500-650 nm region. These absorption properties are fundamental to their application in photodynamic therapy.

Table 1: Physicochemical Properties of Deuteroporphyrin IX Dimethyl Ester

| Property | Value | Reference |

| Molecular Formula | C₃₂H₃₄N₄O₄ | [1] |

| Molecular Weight | 538.64 g/mol | [1] |

| Appearance | Solid | [2] |

| Melting Point | 217-220 °C | [1] |

| λmax (Soret Band) | ~399 nm | [1][2] |

| CAS Number | 10589-94-3 | [1] |

Table 2: Photophysical Properties of Selected Porphyrin Photosensitizers

| Photosensitizer | Singlet Oxygen Quantum Yield (ΦΔ) | Fluorescence Quantum Yield (Φf) | Solvent/Medium | Reference |

| Protoporphyrin IX (PpIX) | 0.77 | Higher in less polar solvents | Various | [3][4] |

| Talaporfin sodium | 0.53 | - | - | [3] |

| Lipidated PpIX | 0.87 | - | - | [3] |

| TDPP | 0.52 | - | - | [5] |

Applications in Photodynamic Therapy (PDT)

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), primarily singlet oxygen (¹O₂), leading to localized cell death. Porphyrin derivatives, including those of deuteroporphyrin, are widely explored as photosensitizers due to their favorable photophysical properties and ability to accumulate preferentially in tumor tissues.[6][7][8]

2.1. Mechanism of Action and Cellular Signaling Pathways

The efficacy of PDT is critically dependent on the subcellular localization of the photosensitizer.[9] Upon irradiation with light of a specific wavelength, the photosensitizer transitions to an excited triplet state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is the primary cytotoxic agent in PDT.[7]

The resulting oxidative stress triggers a cascade of cellular signaling events, leading to cell death through apoptosis or necrosis. The specific cell death pathway is often determined by the initial site of photodamage.[10]

-

Mitochondrial Localization: Photosensitizers that accumulate in the mitochondria can directly damage mitochondrial components upon photoactivation. This leads to the release of pro-apoptotic factors like cytochrome c into the cytoplasm, which in turn activates the caspase cascade (initiator caspase-9 and executioner caspase-3), culminating in apoptosis.[10] Damage to anti-apoptotic proteins like Bcl-2 can further promote this process.

-

Lysosomal Localization: Photosensitizers localized in lysosomes can cause lysosomal membrane damage upon irradiation. The release of lysosomal enzymes into the cytoplasm can also trigger apoptotic pathways, although the kinetics may differ from mitochondria-initiated apoptosis.[1]

The PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation, has also been identified as a target of PDT, with studies showing that hematoporphyrin derivative-mediated PDT can induce apoptosis by regulating this pathway.

2.2. Efficacy and Drug Delivery

The therapeutic efficacy of deuteroporphyrin-based photosensitizers is quantified by parameters such as the IC50 value, which represents the concentration of the photosensitizer required to kill 50% of the cells under specific light conditions. The development of effective drug delivery systems is crucial for enhancing the bioavailability and tumor-selectivity of often hydrophobic porphyrin compounds. Nanoparticle-based carriers, liposomes, and emulsions are being actively investigated to improve the delivery of porphyrin photosensitizers.

Table 3: In Vitro PDT Efficacy (IC50) of Porphyrin Derivatives

| Photosensitizer Derivative | Cell Line | IC50 (µg/mL) | Reference |

| C5SHU (Porphyrin-fatty acid conjugate) | MSTO-211H | 7.7 (at 24h) | |

| C5SHU (Porphyrin-fatty acid conjugate) | NCI-H28 | 7.8 (at 24h) | |

| C6SHU (Porphyrin-fatty acid conjugate) | MSTO-211H | 14 (at 24h) |

Applications in Catalysis

Metalloporphyrins, including metal complexes of deuteroporphyrin, are excellent biomimetic catalysts, mimicking the function of enzymes like Cytochrome P450.[1] They are particularly effective in catalyzing various oxidation reactions, such as the epoxidation of alkenes, sulfoxidation of sulfides, and hydroxylation of alkanes.[1] The catalytic activity is highly dependent on the central metal ion and the peripheral substituents on the porphyrin ring.

3.1. Mechanism of Catalytic Oxidation

In a typical oxidation reaction, a metalloporphyrin catalyst is activated by an oxygen donor (e.g., iodosylbenzene, hydrogen peroxide, or molecular oxygen) to form a high-valent metal-oxo species. This highly reactive intermediate then transfers the oxygen atom to the substrate, regenerating the catalyst for the next cycle. The efficiency of a catalyst is often described by its turnover number (TON) and turnover frequency (TOF).

-

Turnover Number (TON): The total number of substrate molecules converted to product per molecule of catalyst before the catalyst becomes inactivated.[10]

-

Turnover Frequency (TOF): The turnover number per unit of time, representing the speed of the catalytic cycle.[10]

While specific TON/TOF values for deuteroporphyrin-catalyzed oxidations are not extensively reported in readily accessible literature, related porphyrin systems have demonstrated remarkable efficiencies. For instance, certain π-expanded pyrazinoporphyrins have achieved TONs as high as 89,000 in the aerobic oxidation of thioanisole.[1]

Table 4: Catalytic Performance of Porphyrin-based Catalysts

| Catalyst System | Reaction | Oxidant | TON | TOF (h⁻¹) | Reference |

| π-expanded pyrazinoporphyrins | Thioanisole oxidation | O₂ | ~89,000 | ~6,125 | [1] |

| Mn(TMPIP)/TiO₂ | Thioanisole oxidation | O₂ | ~1,100 | - | [1] |

| Fe(III) Porphyrins | Benzaldehyde acetalization | - | >500-fold rate enhancement | - |

Experimental Protocols

This section provides detailed methodologies for the synthesis of Deuteroporphyrin IX from hemin and a general protocol for in vitro photodynamic therapy studies.

4.1. Synthesis of Deuteroporphyrin IX from Hemin

The synthesis of deuteroporphyrin IX from hemin is a multi-step process. The general workflow involves the removal of the central iron ion to form protoporphyrin IX, followed by the reduction of the vinyl groups.

Protocol 1: Synthesis of Deuteroporphyrin IX

Step 1: Preparation of Protoporphyrin IX from Hemin (Demetallation) This procedure is based on established methods for iron removal from heme.

-

Prepare a solution of ferrous sulfate (FeSO₄) in concentrated hydrochloric acid (HCl).

-

Dissolve hemin in a suitable solvent like pyridine or a mixture of acetic acid and pyridine.

-

Add the hemin solution dropwise to the acidic ferrous sulfate solution under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring. The ferrous sulfate reduces the Fe(III) of hemin to Fe(II), which is more readily removed in an acidic medium.

-

Continue stirring for several hours at room temperature. Monitor the reaction progress using UV-Vis spectroscopy by observing the disappearance of the hemin Soret peak and the appearance of the characteristic split Soret peak of the free-base protoporphyrin IX.

-

Once the reaction is complete, pour the mixture into a large volume of ice-cold water to precipitate the protoporphyrin IX.

-

Collect the precipitate by filtration, wash thoroughly with distilled water until the filtrate is neutral, and then with a small amount of ethanol.

-

Dry the resulting protoporphyrin IX solid under vacuum.

Step 2: Preparation of Deuteroporphyrin IX from Protoporphyrin IX (Reduction of Vinyl Groups) This procedure describes a common method using a resorcinol melt.

-

Place the dried protoporphyrin IX in a reaction vessel with a large excess of resorcinol (e.g., 10-20 times the weight of the porphyrin).

-

Heat the mixture in an oil bath to melt the resorcinol (melting point of resorcinol is ~110 °C). A temperature of 150-180 °C is typically used.

-

Maintain the molten mixture at this temperature under an inert atmosphere for a period of 1 to 3 hours. The resorcinol acts as both a solvent and a reducing agent.

-

Monitor the reaction by taking small aliquots, dissolving them in a suitable solvent (e.g., chloroform), and analyzing by TLC or UV-Vis spectroscopy to observe the shift in the absorption bands corresponding to the saturation of the vinyl groups.

-

After the reaction is complete, cool the mixture to room temperature.

-

Dissolve the solidified mass in an alkaline solution (e.g., 1 M NaOH) and extract the aqueous phase with a solvent like diethyl ether to remove excess resorcinol.

-

Carefully acidify the aqueous layer with dilute HCl to precipitate the deuteroporphyrin IX.

-

Collect the precipitate by filtration, wash extensively with water, and dry under vacuum.

-

Further purification can be achieved by recrystallization or column chromatography on silica gel or alumina.

4.2. In Vitro Photodynamic Therapy Assay

This protocol outlines a general procedure for evaluating the photocytotoxicity of a deuteroporphyrin-based photosensitizer on an adherent cancer cell line.

Protocol 2: In Vitro PDT Efficacy Assessment

-

Cell Culture:

-

Seed an appropriate number of cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

-

-

Photosensitizer Incubation:

-

Prepare a stock solution of the deuteroporphyrin photosensitizer in a suitable solvent (e.g., DMSO) and then dilute it to various final concentrations in the cell culture medium.

-

Remove the old medium from the wells and replace it with the medium containing the photosensitizer at different concentrations. Include control wells with medium only (no photosensitizer) and medium with the solvent vehicle.

-

Incubate the cells with the photosensitizer for a predetermined period (e.g., 4 to 24 hours) in the dark at 37°C.

-

-

Irradiation:

-

After incubation, wash the cells twice with phosphate-buffered saline (PBS) to remove any non-internalized photosensitizer.

-

Add fresh, photosensitizer-free medium to each well.

-

Irradiate the plate with a light source of the appropriate wavelength (corresponding to a Q-band of the photosensitizer, e.g., ~630 nm) and a specific light dose (fluence, measured in J/cm²).

-

Maintain a parallel "dark control" plate that has been treated with the photosensitizer but is not exposed to light to assess any dark toxicity.

-

-

Post-Irradiation Incubation:

-

Return the plates (both light-treated and dark controls) to the incubator for a further 24 to 48 hours.

-

-

Cell Viability Assessment:

-